molecular formula C16H16O3S B14511993 S-(4-Methoxyphenyl) 4-ethoxybenzene-1-carbothioate CAS No. 62525-72-8

S-(4-Methoxyphenyl) 4-ethoxybenzene-1-carbothioate

Cat. No.: B14511993
CAS No.: 62525-72-8
M. Wt: 288.4 g/mol
InChI Key: GUMYTMTWWZXKKG-UHFFFAOYSA-N
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Description

S-(4-Methoxyphenyl) 4-ethoxybenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters It is characterized by the presence of a methoxyphenyl group and an ethoxybenzene group attached to a carbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) 4-ethoxybenzene-1-carbothioate typically involves the reaction of 4-methoxyphenyl thiol with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Methoxyphenyl thiol+4-Ethoxybenzoyl chlorideS-(4-Methoxyphenyl) 4-ethoxybenzene-1-carbothioate+HCl\text{4-Methoxyphenyl thiol} + \text{4-Ethoxybenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methoxyphenyl thiol+4-Ethoxybenzoyl chloride→S-(4-Methoxyphenyl) 4-ethoxybenzene-1-carbothioate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex thioesters and related compounds.

Biology: In biological research, it can be used as a probe to study enzyme interactions involving thioester bonds.

Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which S-(4-Methoxyphenyl) 4-ethoxybenzene-1-carbothioate exerts its effects involves interactions with nucleophiles due to the electrophilic nature of the carbothioate group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

  • S-(4-Methoxyphenyl) 4-methoxybenzene-1-carbothioate
  • S-(4-Methoxyphenyl) 4-(octyloxy)benzenecarbothioate

Comparison: S-(4-Methoxyphenyl) 4-ethoxybenzene-1-carbothioate is unique due to the presence of both methoxy and ethoxy groups, which can influence its reactivity and solubility. Compared to its analogs, it may exhibit different physical properties and reactivity profiles, making it suitable for specific applications where these characteristics are advantageous.

Properties

CAS No.

62525-72-8

Molecular Formula

C16H16O3S

Molecular Weight

288.4 g/mol

IUPAC Name

S-(4-methoxyphenyl) 4-ethoxybenzenecarbothioate

InChI

InChI=1S/C16H16O3S/c1-3-19-14-6-4-12(5-7-14)16(17)20-15-10-8-13(18-2)9-11-15/h4-11H,3H2,1-2H3

InChI Key

GUMYTMTWWZXKKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OC

Origin of Product

United States

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